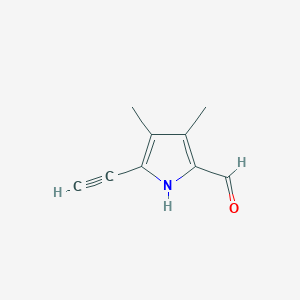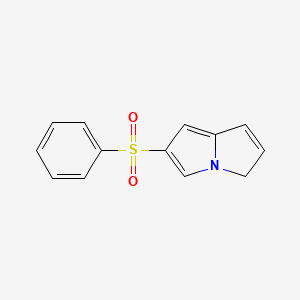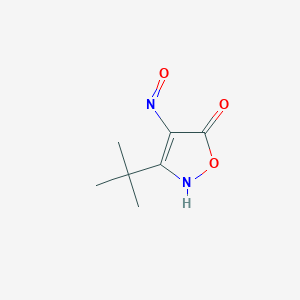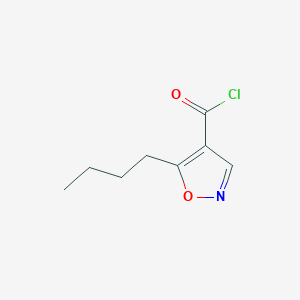
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety
Preparation Methods
Synthetic Routes::
- De Novo Synthesis:
- One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
- The reaction proceeds as follows:
3,4-dimethylpyrrole+Propargyl bromide→this compound
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Carboxylic acids or their derivatives.
- Substitution: Various substituted derivatives of the aldehyde.
- Reduction: The corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3 |
InChI Key |
NXHUAPUCITTYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)

![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)


![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)


![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

